(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . Another method includes the use of indium (III) chloride and microwave activation to achieve rapid synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of microwave irradiation and Lewis acid catalysis can enhance reaction rates and yields, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry
In chemistry, (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound and its derivatives have shown potential in various applications, including antimicrobial, antiviral, and anticancer activities. The quinoline scaffold is known for its ability to interact with biological targets, making it a valuable tool in drug discovery .
Medicine
In medicine, quinoline derivatives are used in the development of therapeutic agents. This compound’s unique structure and functional groups make it a candidate for further investigation in the treatment of various diseases .
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other materials that require complex organic molecules. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as quinoline-4-carboxylic acid, 4-hydroxyquinoline, and various substituted quinolines .
Uniqueness
What sets (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid apart is its unique combination of functional groups and stereochemistry. This distinct structure allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for research and industrial applications .
Biological Activity
The compound (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a synthetic organic molecule with potential biological activity. Its molecular formula is C17H17NO6 and it has a molecular weight of approximately 331.32 g/mol . This compound belongs to the class of cyclopentaquinoline derivatives, which have been investigated for various pharmacological effects.
Anticancer Properties
Recent studies highlight the anticancer potential of quinoline derivatives, including those similar to the compound in focus. Quinoline-based compounds have been shown to exhibit selective inhibition against certain cancer-related targets. For instance, derivatives have been developed to inhibit SIRT3 (Sirtuin 3), an enzyme implicated in cancer metabolism and progression. A related study demonstrated that specific quinoline derivatives could induce G0/G1 phase cell cycle arrest in leukemic cells, leading to differentiation rather than apoptosis .
Case Study: SIRT3 Inhibition
A notable case study examined a series of quinoline derivatives for their SIRT3 inhibitory activity. Among these compounds, one derivative exhibited an IC50 value of 7.2 µM against SIRT3 while showing significantly higher IC50 values for SIRT1 and SIRT2 (32.6 µM and 33.5 µM respectively). This selectivity suggests that such compounds could serve as lead candidates for targeted cancer therapies .
The proposed mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest prevents cells from proliferating.
- Differentiation : Promoting differentiation in leukemic cells leads to altered cellular morphology and function.
- Inhibition of Deacetylation : Targeting SIRT3 may disrupt metabolic pathways essential for cancer cell survival .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Compounds in this class can exhibit varying degrees of toxicity. For instance, some derivatives have been noted for potential skin irritation and respiratory hazards upon inhalation . Understanding the toxicological aspects is crucial for assessing the viability of these compounds in therapeutic contexts.
Research Findings Summary
Study Aspect | Details |
---|---|
Chemical Structure | This compound |
Molecular Formula | C17H17NO6 |
Molecular Weight | 331.32 g/mol |
Biological Activity | Anticancer properties via SIRT3 inhibition; induces cell cycle arrest and differentiation |
Toxicity Concerns | Potential skin irritation and respiratory risks; requires further safety evaluation |
Properties
Molecular Formula |
C17H17NO6 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H17NO6/c1-23-16(21)10-6-7-11(17(22)24-2)13-12(10)8-4-3-5-9(8)14(18-13)15(19)20/h3-4,6-9,14,18H,5H2,1-2H3,(H,19,20)/t8-,9+,14-/m0/s1 |
InChI Key |
GOJPJRTVUUKVBZ-QIBSRJKCSA-N |
Isomeric SMILES |
COC(=O)C1=C2[C@H]3C=CC[C@H]3[C@H](NC2=C(C=C1)C(=O)OC)C(=O)O |
Canonical SMILES |
COC(=O)C1=C2C3C=CCC3C(NC2=C(C=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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